5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Description
The compound 5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a heterocyclic derivative featuring a benzo[f][1,2,5]thiadiazepine core. This seven-membered ring system contains two nitrogen atoms, one sulfur atom, and two sulfonyl oxygen atoms (1,1-dioxide). The substituents at positions 5 and 2 are a 4-chlorobenzyl group and a 2-methylbenzyl group, respectively.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-17-6-2-3-7-19(17)15-25-16-23(27)26(14-18-10-12-20(24)13-11-18)21-8-4-5-9-22(21)30(25,28)29/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFNUIRZYZHLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the benzothiadiazepine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazepine ring fused with a benzene moiety. Its chemical formula is C19H20ClN3O2S, and it exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and stability under various conditions.
Antimicrobial Activity
Research has indicated that benzothiadiazepines possess significant antimicrobial properties. In vitro studies have demonstrated that derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally similar to our target compound exhibited activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested .
Anticancer Potential
Studies have shown that benzothiadiazepine derivatives can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives displayed IC50 values in the low micromolar range against prostate cancer cell lines (DU-145), suggesting promising anticancer activity . The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition correlates with reduced synthesis of prostaglandins, thereby alleviating inflammation .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Receptor Binding : The compound shows favorable binding affinities to serotonin receptors and potassium channels, which may contribute to its neuropharmacological effects .
- Enzyme Inhibition : Inhibition of COX enzymes leads to reduced inflammation and pain.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
Case Studies and Research Findings
Chemical Reactions Analysis
Functional Group Reactivity
Key reactive sites in the molecule include:
Derivatization and Modification Reactions
The compound undergoes further functionalization to explore structure-activity relationships:
Catalytic and Green Chemistry Approaches
Recent advancements emphasize sustainable methods for synthesizing benzothiadiazepine derivatives:
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Catalysts : Bleaching earth clay or PEG-400 enhances yields in cyclocondensation steps ( ).
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Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times (e.g., from 6h to 20min) ( ).
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazepine dioxide derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis with 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6), a structurally related compound from the evidence .
Table 1: Structural and Molecular Comparison
Key Differences and Implications
In contrast, the benzyl group in CAS 852452-33-6 lacks halogenation, resulting in lower lipophilicity. The 2-methylbenzyl substituent adds steric bulk compared to the phenyl group in CAS 852452-33-6, which may reduce metabolic degradation or alter conformational flexibility .
Core Heterocycle Variations: The benzo[f][1,2,5]thiadiazepine core differs in ring fusion and nitrogen/sulfur positioning from the benzo[b][1,4]thiazepine system.
Physical Properties :
- Experimental data for the target compound (e.g., melting point, solubility) are unavailable. However, the higher molecular weight and chlorine content suggest reduced aqueous solubility compared to CAS 852452-33-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
